molecular formula C23H17N3O2S B2535392 3-benzyl-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 902028-72-2

3-benzyl-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No. B2535392
CAS RN: 902028-72-2
M. Wt: 399.47
InChI Key: JBVRAFURVWRMCR-UHFFFAOYSA-N
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Description

“3-benzyl-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” is a type of pyrimido[4,5-b]quinoline, a class of compounds known for their various biological properties . They are important in medicinal chemistry due to their antifungal, antimalarial, anticancer, antiviral, antihistaminic, antioxidant, antimicrobial, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of pyrimido[4,5-b]quinolines can be achieved through a multicomponent reaction of 1,3 diketones (dimedone, barbituric acid, and Meldrum’s acid), 6-aminouracil, and aromatic aldehyde . This transformation involves a one-pot, catalyst-free, and solvent-free pathway using a ball-mill . Another method involves the use of trityl chloride (TrCl) as a neutral catalyst for the multicomponent cyclization reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil .

Scientific Research Applications

Green Chemistry and Catalysis

Research has shown the use of catalysts in the synthesis of structurally complex heterocyclic compounds, demonstrating the efficiency of "on water" protocols which highlight the environmental benefits such as reduced reaction times and simplified purification processes. For example, the L-proline-catalyzed synthesis of heterocyclic ortho-quinones underlines the advantages of using water as a solvent and the absence of extraction and chromatographic purification steps, pointing towards atom economy and environmental friendliness (Rajesh et al., 2011).

Material Science

Compounds with a pyrimidoquinoline structure have been explored for their potential in material science, particularly in the development of photovoltaic materials. The synthesis of copolymers incorporating electron-deficient moieties based on similar structures has been demonstrated to yield materials with high open-circuit voltages, indicating potential applications in solar cells. These findings reveal the role of structural modifications in enhancing the intramolecular charge transfer and improving the efficiency of photovoltaic devices (Xu et al., 2015).

Synthetic Methodologies

New methodologies for the synthesis of pyrimidoquinoline derivatives have been developed, highlighting the versatility and efficiency of using cerium oxide nanoparticles as catalysts in green conditions. This approach showcases the benefits of nanoparticle catalysis in organic synthesis, including excellent yields and the reusability of the catalyst, thus contributing to the advancement of green chemistry practices (Gharib et al., 2013).

Molecular Structure and Reactivity

Studies on the geometrical changes of flavoenzyme models through hydrogen bonding to the pyrimidine ring of similar compounds have provided insights into the effect of molecular interactions on the physical properties of these compounds. This research contributes to the understanding of how hydrogen bonding can significantly alter bond lengths within the molecule, which has implications for its reactivity and potential applications in enzymatic models and redox reactions (Kawai et al., 1996).

properties

IUPAC Name

3-benzyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2S/c1-25-17-11-6-5-10-16(17)20(27)19-22(25)24-21(18-12-7-13-29-18)26(23(19)28)14-15-8-3-2-4-9-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVRAFURVWRMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CC4=CC=CC=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

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